

solubility profile of 2,5-Dibromophenylboronic acid in common lab solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dibromophenylboronic acid**

Cat. No.: **B1311200**

[Get Quote](#)

An In-depth Technical Guide on the Solubility Profile of **2,5-Dibromophenylboronic Acid** in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2,5-Dibromophenylboronic acid**. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document presents expected solubility trends based on the behavior of structurally related boronic acids, particularly the parent compound, phenylboronic acid. A detailed experimental protocol for determining solubility via the dynamic method is provided to enable researchers to generate precise data for their specific applications. Furthermore, this guide illustrates the Suzuki-Miyaura cross-coupling reaction, a key synthetic pathway where **2,5-Dibromophenylboronic acid** is frequently utilized, to provide a practical context for its application.

Introduction

2,5-Dibromophenylboronic acid is a vital organoboron compound used as a building block in organic synthesis.^[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for forming carbon-carbon bonds.^[2] A thorough understanding of its solubility in various common

laboratory solvents is critical for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.

This guide addresses the current gap in specific quantitative solubility data for **2,5-Dibromophenylboronic acid** by providing qualitative expectations and proxy data from phenylboronic acid.^{[3][4]} The solubility of substituted phenylboronic acids is generally influenced by the nature and position of the substituents on the phenyl ring, as well as the polarity of the solvent.^[5] Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, a factor that can influence solubility measurements.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dibromophenylboronic acid** is provided below.

Property	Value	Reference
IUPAC Name	(2,5-dibromophenyl)boronic acid	[1]
CAS Number	1008106-93-1	[1]
Molecular Formula	C ₆ H ₅ BBR ₂ O ₂	[1]
Molecular Weight	279.72 g/mol	[1]

Solubility Profile

Qualitative Solubility

Based on the established behavior of phenylboronic acid and its derivatives, the following table outlines the expected qualitative solubility of **2,5-Dibromophenylboronic acid** in common laboratory solvents.

Solvent Class	Representative Solvents	Expected Solubility
Polar Aprotic	Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)	Likely Soluble
Polar Protic	Methanol, Ethanol	Likely Soluble ^[6]
Non-Polar	Toluene, Hexane, Methylcyclohexane	Likely Sparingly Soluble to Insoluble ^[7]
Chlorinated	Chloroform, Dichloromethane	Likely Moderately Soluble

Quantitative Solubility of Phenylboronic Acid (Proxy Data)

In the absence of specific data for **2,5-Dibromophenylboronic acid**, the following table presents experimentally determined solubility data for the parent compound, phenylboronic acid. This serves as a useful, albeit approximate, guide.

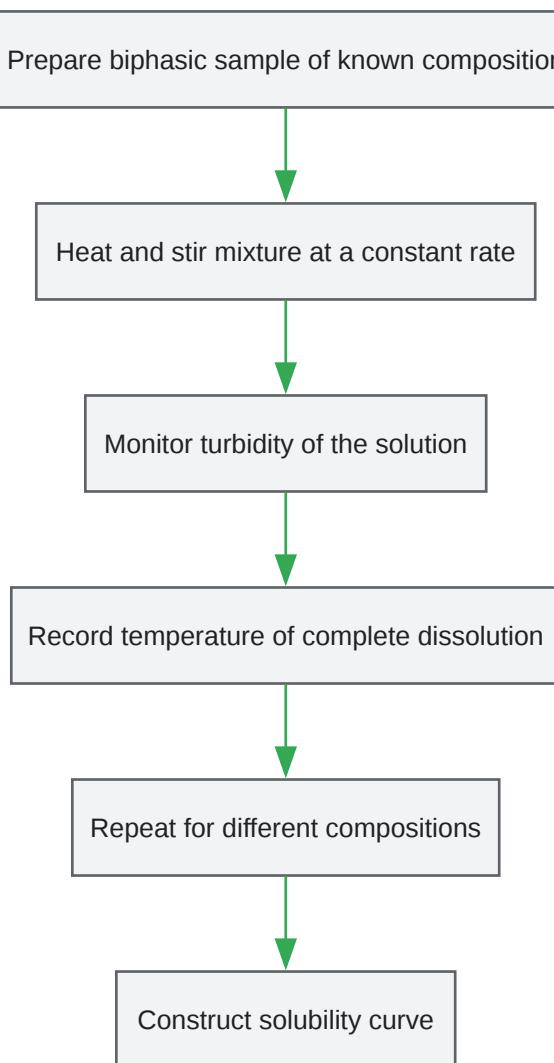
Solvent	Temperature (°C)	Solubility (Mole Fraction, x_1)	Reference
Acetone	20	~0.35	[7]
3-Pentanone	20	~0.25	[7]
Dipropyl ether	20	~0.45	[7]
Chloroform	20	~0.1	[7]
Methylcyclohexane	20	<0.01	[7]

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.^{[3][7]} This technique involves monitoring the dissolution of a solid solute in a solvent upon controlled heating.^[8]

Materials and Equipment

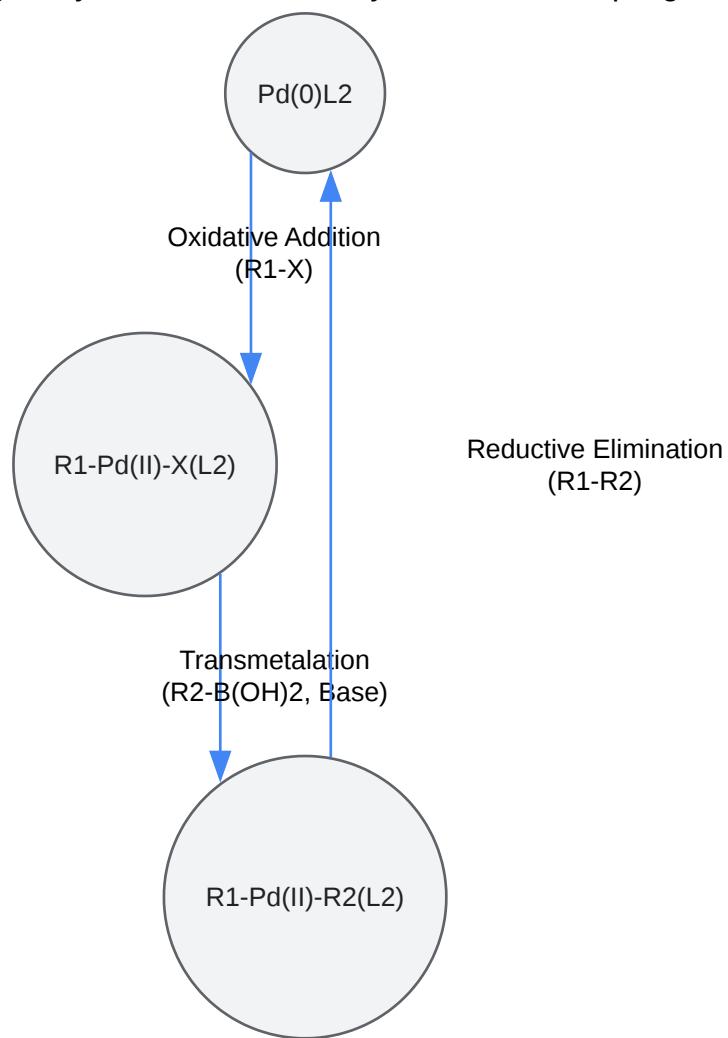
- **2,5-Dibromophenylboronic acid**
- High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
- Jacketed glass vessel equipped with a magnetic stirrer
- Circulating thermostat bath with precise temperature control
- Calibrated digital thermometer or temperature probe
- Turbidity sensor or a laser and photodetector system
- Analytical balance (± 0.0001 g)


Procedure

- Sample Preparation: Accurately weigh a specific mass of **2,5-Dibromophenylboronic acid** and the chosen solvent into the jacketed glass vessel to prepare a biphasic sample of a precisely known composition.
- Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure the mixture is well-agitated.
- Controlled Heating: Program the thermostat to increase the temperature at a slow, constant rate, typically between 0.1 and 0.5 °C per minute.
- Turbidity Monitoring: Continuously monitor the turbidity of the sample. The dissolution of the solid is accompanied by a decrease in turbidity.
- Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp drop in turbidity or a sharp increase in light transmission.
- Data Collection: Repeat the entire procedure for a range of solute-solvent compositions to construct a comprehensive solubility curve (mole fraction vs. temperature).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a key reaction pathway for **2,5-Dibromophenylboronic acid**.


Experimental Workflow for Dynamic Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the dynamic method of solubility determination.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide serves as a foundational resource on the solubility of **2,5-Dibromophenylboronic acid** for researchers, scientists, and drug development professionals. While specific quantitative solubility data remains to be published, the provided qualitative profile, proxy data for phenylboronic acid, and a detailed experimental protocol for the dynamic

method offer a robust framework for practical applications. A comprehensive understanding of the solubility of this important reagent is paramount for its effective use in synthetic chemistry, particularly in optimizing the conditions for Suzuki-Miyaura cross-coupling reactions, thereby facilitating the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 2,5-dibromophenylboronic acid (C₆H₅BBr₂O₂) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility profile of 2,5-Dibromophenylboronic acid in common lab solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311200#solubility-profile-of-2-5-dibromophenylboronic-acid-in-common-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com